Colestyramine binds to bile acids in the intestinal lumen [, , ]. It also interacts with more hydrophobic secondary bile acids in the colon, potentially reducing their diarrheal effects []. Colestyramine has shown binding capacity with phosphate, although weaker compared to other therapeutic agents for hyperphosphatemia []. Additionally, colestyramine has been shown to bind Clostridium difficile toxins A and B [].
Cholestyramine resin is a strongly basic anion-exchange resin primarily used in the medical field to manage cholesterol levels and treat certain gastrointestinal disorders. It is classified as an anion-exchange resin, which means it can bind negatively charged ions, specifically bile acids, in the gastrointestinal tract. This binding prevents their reabsorption, leading to increased bile acid synthesis from cholesterol in the liver. The compound is essentially insoluble in water and is not absorbed into the bloodstream, making it effective for its intended uses.
Cholestyramine resin is synthesized from unfunctionalized styrene/divinylbenzene copolymer beads through a series of chemical reactions involving chloromethylation and amination processes. It falls under the category of anion-exchange resins, which are utilized in various applications, including pharmaceuticals and water treatment.
The synthesis of cholestyramine involves several steps:
This method has been improved to enhance product palatability and reduce toxicological risks associated with halogenated solvents .
Cholestyramine resin consists of a cross-linked polystyrene matrix with quaternary ammonium functional groups. The general structure can be represented as follows:
The structure allows for effective binding of bile acids due to the presence of positively charged quaternary ammonium groups that attract negatively charged bile acids in the intestinal lumen.
Cholestyramine primarily engages in ion-exchange reactions with bile acids. When cholestyramine enters the gastrointestinal tract, it binds bile acids through electrostatic interactions, forming an insoluble complex that cannot be reabsorbed. This reaction can be summarized as:
This complex is then excreted in feces, effectively reducing bile acid levels and prompting increased cholesterol conversion into bile acids by the liver .
Cholestyramine works by interrupting the enterohepatic circulation of bile acids. By binding to bile acids in the intestine:
Clinical studies have shown that cholestyramine can significantly increase serum levels of 7alpha-hydroxycholesterol, a marker for bile acid synthesis, indicating its effectiveness in stimulating hepatic function .
Cholestyramine's properties allow it to remain intact while traversing the gastrointestinal tract until it reaches areas where it can interact with bile acids effectively.
Cholestyramine resin has several significant applications:
Cholestyramine resin is a quaternary ammonium anion-exchange polymer composed of a polystyrene-divinylbenzene copolymer backbone with covalently bound trimethylbenzylammonium groups [3] [8]. As a strongly basic anion-exchange resin, it operates through electrostatic interactions wherein chloride anions (Cl⁻) on the resin are exchanged for anionic bile acids (e.g., glycocholate, taurocholate) in the duodenum and jejunum [4] [10]. The resin's macroporous structure (pore size >50 nm) enables high-capacity binding (approximately 1-2 mmol bile acids per gram resin) by facilitating bile acid diffusion into the polymer matrix [8].
The binding affinity follows the Hofmeister lyotropic series: conjugated trihydroxy > dihydroxy > unconjugated bile acids [3]. This selective sequestration forms insoluble, non-absorbable complexes that are excreted fecally, reducing the bile acid pool by 20-40% [1] [6]. The polymer's cross-linking density (typically 8% divinylbenzene) balances swelling capacity with mechanical stability, while its hydrophobicity enhances mucoadhesion in the gastrointestinal tract [1] [8].
Table 1: Characteristics of Cholestyramine as an Anion-Exchange Resin
Property | Specification | Functional Consequence |
---|---|---|
Functional Group | Quaternary ammonium (N⁺(CH₃)₃) | Permanent positive charge enables anion exchange |
Matrix Composition | Polystyrene-divinylbenzene copolymer | Hydrophobic backbone enhances bile acid affinity |
Particle Size | 0.25–1.43 mm radius | Optimizes surface area-to-volume ratio for binding |
Binding Capacity | 1-2 mmol bile acids/g | Dose-dependent bile acid depletion |
Pore Structure | Macroporous (>50 nm slit width) | Facilitates diffusion of bile acids into matrix |
The enterohepatic circulation (EHC) normally recovers 95% of intestinal bile acids for hepatic reuse. Cholestyramine interrupts this cycle by reducing bile acid reabsorption by up to 10-fold, triggering a cascade of compensatory metabolic responses [1] [6]:
Notably, hepatocellular feedback mechanisms involve coordinate regulation of bile acid transporters. Cholestyramine feeding in mice induces ileal sodium-bile acid transporter (ISBT) and suppresses hepatic sodium-taurocholate cotransporting polypeptide (NTCP) mRNA, optimizing hepatic bile acid influx during synthetic upregulation [2].
Thyroid hormones (T3/T4) undergo hepatic conjugation (glucuronidation/sulfation) before biliary excretion. Normally, 20% of conjugated hormones are deconjugated by intestinal bacteria and reabsorbed [1] [10]. Cholestyramine binds these conjugates, preventing their deconjugation and reabsorption:
Bile acids are endogenous FXR ligands. By depleting intestinal bile acids, cholestyramine indirectly attenuates FXR activation, impacting downstream metabolic pathways [1] [5]:
Table 2: Metabolic Consequences of FXR Attenuation by Cholestyramine
FXR-Dependent Pathway | Effect of Cholestyramine | Metabolic Outcome |
---|---|---|
SHP Induction | ↓ 50-70% | Derepression of CYP7A1 → ↑ bile acid synthesis |
LXRα Activation | Unchanged | Prevents hepatic steatosis despite cholesterol synthesis ↑ |
Hepatic gluconeogenesis | ↓ PEPCK/G6Pase expression | Reduced fasting hyperglycemia |
Intestinal FGF15/19 | ↓ 40% | Loss of ileal feedback inhibition on bile acid synthesis |
Cholestyramine enhances incretin hormone secretion through bile acid-mediated mechanisms in the distal intestine [1] [5]:
Table 3: Incretin Hormone Changes in Cholestyramine-Treated ZDF Rats
Parameter | Control ZDF Rats | Cholestyramine-Treated | Change (%) |
---|---|---|---|
Fasting Glucose | 315 ± 22 mg/dL | 112 ± 15 mg/dL | ↓ 64% |
HbA1c | 9.8 ± 0.5% | 5.1 ± 0.3% | ↓ 48% |
Glucose-Stimulated GLP-1 | 15 ± 3 pM | 45 ± 6 pM | ↑ 200% |
Glucose-Stimulated Insulin | 1.8 ± 0.4 ng/mL | 4.5 ± 0.7 ng/mL | ↑ 150% |
PYY Area Under Curve | 100 ± 12% | 185 ± 20% | ↑ 85% |
(Data adapted from [5])
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1